Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde
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Overview
Description
Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde is an organic compound characterized by the presence of a hydroxy group, a peroxy group, and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde typically involves the reaction of 2-methyloxolane with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of a peroxy intermediate, which subsequently reacts with acetaldehyde to yield the final product. The reaction conditions often include controlled temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as the laboratory synthesis but are scaled up to accommodate higher production volumes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the peroxy group to a hydroxy group.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetaldehyde derivatives.
Scientific Research Applications
Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Investigated for its potential role in biological oxidation processes and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative damage and inflammation.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde involves its ability to generate reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative modifications. The compound’s effects are mediated through pathways involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
Hydroxy[(2-methyloxolan-2-yl)oxy]acetaldehyde: Similar structure but lacks the peroxy group.
2-Methyloxolane-2-carboxaldehyde: Contains a similar oxolane ring but different functional groups.
Uniqueness
Hydroxy[(2-methyloxolan-2-yl)peroxy]acetaldehyde is unique due to the presence of both a hydroxy and a peroxy group, which imparts distinct reactivity and potential applications. Its ability to generate ROS sets it apart from other similar compounds, making it valuable for studies related to oxidative stress and redox biology.
Properties
CAS No. |
63045-67-0 |
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Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methyloxolan-2-yl)peroxyacetaldehyde |
InChI |
InChI=1S/C7H12O5/c1-7(3-2-4-10-7)12-11-6(9)5-8/h5-6,9H,2-4H2,1H3 |
InChI Key |
ZDFVXBNZHVINJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)OOC(C=O)O |
Origin of Product |
United States |
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